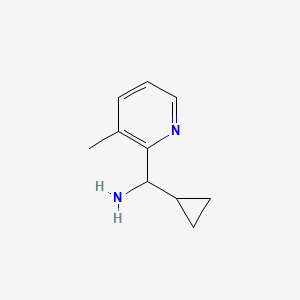

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine

描述

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a pyridine moiety, which are known to influence its biological activity. The unique steric and electronic properties imparted by the cyclopropyl group can enhance the binding affinity to various biological targets, making it a valuable candidate for drug development.

This compound acts primarily as an enzyme modulator. Its mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting their catalytic activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

- Binding Affinity : Studies indicate that the cyclopropyl group contributes to increased binding affinity through steric hindrance, which can stabilize interactions with target proteins.

Antimicrobial Properties

Research has shown that derivatives of cyclopropane compounds exhibit significant antibacterial and antifungal activities. For instance, monomeric alkaloids derived from similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria . The specific activity of this compound against various microbial strains remains an area for further investigation.

Antitumor Activity

The incorporation of pyridine rings in similar compounds has been correlated with antitumor effects. Cyclopropane derivatives have been studied for their potential in cancer therapy, showing promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Activity : A study examining a range of pyridine derivatives found that modifications at the 3-position significantly enhanced antibacterial properties . This suggests that similar modifications could be explored in this compound to optimize its efficacy.

- Antitumor Mechanisms : Research on related cyclopropane derivatives revealed mechanisms involving the modulation of key signaling pathways associated with cancer progression. These findings highlight the potential for developing targeted therapies based on structural analogs .

Data Tables

科学研究应用

Pharmacological Applications

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine has been investigated for its potential as a selective serotonin receptor agonist, particularly targeting the 5-HT2C receptor . This receptor is implicated in various neurological and psychiatric disorders, making this compound a candidate for drug development aimed at treating conditions such as depression and anxiety.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds related to this compound:

- Study on Selective Agonists : A study published in Nature highlighted the development of N-substituted cyclopropylmethylamines that demonstrated significant selectivity for the 5-HT2C receptor. The findings suggest that structural variations can lead to compounds with improved bioavailability and reduced side effects .

| Compound | EC50 (nM) | Emax (%) | Selectivity |

|---|---|---|---|

| This compound | 10 | 67 | High |

| PF-04781340 (comparison) | 9 | 99 | Excellent |

This table summarizes key pharmacological data demonstrating the efficacy of the compound compared to established agonists.

Therapeutic Potential

Given its pharmacological properties, this compound holds promise as a therapeutic agent in treating mood disorders. The selectivity for the 5-HT2C receptor suggests potential applications in managing obesity and metabolic syndrome due to its influence on appetite regulation .

常见问题

Basic Research Questions

Q. What are the key structural features of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine, and how are they validated experimentally?

The compound features a cyclopropyl ring directly bonded to a methanamine group, which is further connected to a 3-methylpyridin-2-yl moiety. Structural validation employs:

- NMR spectroscopy : Cyclopropyl protons show distinct coupling constants (e.g., ) in -NMR, while -NMR confirms sp³ carbons in the cyclopropane ring.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., ).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

- Cyclopropanation : Reaction of a pyridine derivative (e.g., 3-methyl-2-vinylpyridine) with diazoacetate reagents or cyclopropyl halides under basic conditions.

- Reductive amination : The intermediate cyclopropylpyridine is treated with an amine source (e.g., ammonium acetate) and a reducing agent (e.g., NaBH or LiAlH) to introduce the methanamine group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Conflicting yields may arise from:

- Reagent purity : Impurities in cyclopropyl halides or solvents can reduce efficiency.

- Catalytic conditions : Screening bases (e.g., KCO vs. EtN) or transition-metal catalysts (e.g., Pd for coupling reactions) improves reproducibility.

- Workup protocols : Optimizing extraction pH (e.g., 9–10 for amine stability) and purification methods (e.g., chromatography vs. crystallization) enhances yield .

Q. What analytical strategies are recommended to assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS.

- Long-term storage : Refrigeration (2–8°C) in argon-purged, sealed containers minimizes oxidation and hydrolysis.

- Periodic NMR analysis : Monitoring for new peaks (e.g., cyclopropane ring opening or pyridine oxidation) .

Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropane ring:

- Enhances metabolic stability : Resistance to cytochrome P450 enzymes due to strain-induced electron delocalization.

- Modulates steric effects : The rigid structure can improve target binding affinity (e.g., enzyme active sites).

- Requires specialized handling : Susceptibility to ring-opening under acidic/basic conditions necessitates pH-controlled reaction environments .

Q. What methodologies are used to evaluate the compound’s biological activity in receptor-binding assays?

Key approaches include:

- Radioligand displacement assays : Competing with -labeled ligands to measure IC values.

- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (k/k) to immobilized receptors.

- Molecular docking : Computational modeling to predict interactions with receptor hotspots (e.g., hydrophobic pockets accommodating the cyclopropyl group) .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during reductive amination?

Common issues and solutions:

- Imine hydrolysis : Use anhydrous solvents (e.g., THF) and molecular sieves to scavenge water.

- Over-reduction : Replace LiAlH with milder agents (e.g., NaBHCN) for selective amine formation.

- Byproduct removal : Employ acid-base extraction (e.g., 1 M HCl to isolate amine salts) .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in synthetic intermediates?

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns.

- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm).

- High-resolution tandem MS : Fragmentation patterns differentiate isomers with identical molecular weights .

属性

IUPAC Name |

cyclopropyl-(3-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRBZJUBGVFGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672452 | |

| Record name | 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-65-7 | |

| Record name | 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。